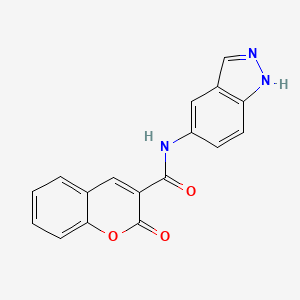![molecular formula C26H19ClFNO4 B11118252 1-(3-Chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11118252.png)
1-(3-Chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromeno-pyrrole core with various substituents, makes it an interesting subject for research in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the various substituents. Common synthetic routes include:
Cyclization Reactions: The formation of the chromeno-pyrrole core can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and amines.
Substitution Reactions: Introduction of the 3-chlorophenyl, 7-fluoro, and 2-[2-(4-methoxyphenyl)ethyl] groups can be accomplished through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process intensification methods.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Biological Studies: Researchers investigate the compound’s biological activities, such as its effects on cellular pathways, enzyme inhibition, and receptor binding.
Chemical Biology: The compound is used as a tool to study biological processes and to develop new chemical probes for target identification and validation.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors on the cell surface or within cells, leading to modulation of signaling pathways.
Gene Expression: Influencing gene expression and protein synthesis, thereby affecting cellular functions.
Comparaison Avec Des Composés Similaires
1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Chromeno-pyrrole Derivatives: Compounds with similar core structures but different substituents.
Fluorinated Aromatics: Compounds containing fluorine atoms in aromatic rings.
Methoxyphenyl Derivatives: Compounds with methoxy groups attached to phenyl rings.
Uniqueness: The unique combination of substituents in 1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C26H19ClFNO4 |
|---|---|
Poids moléculaire |
463.9 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H19ClFNO4/c1-32-19-8-5-15(6-9-19)11-12-29-23(16-3-2-4-17(27)13-16)22-24(30)20-14-18(28)7-10-21(20)33-25(22)26(29)31/h2-10,13-14,23H,11-12H2,1H3 |
Clé InChI |
BXAJLAGTOPORFG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide](/img/structure/B11118173.png)
![Methyl 4-(4-fluorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11118185.png)
![N-(2,3-dimethylphenyl)-2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B11118193.png)
![3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118204.png)
![Butyl 2-[(4-acetylphenyl)carbamoyl]-3-nitrobenzoate](/img/structure/B11118211.png)
![N-(2-chloro-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11118212.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118214.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B11118228.png)
![2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11118236.png)
![5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11118244.png)
![4-Hydroxy-N'-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide](/img/structure/B11118250.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11118260.png)
![1-(morpholin-4-yl)-2-[2-(thiophen-2-ylmethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B11118263.png)

